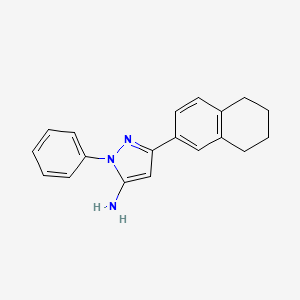

N-(4-methoxyphenyl)imidazolidin-2-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

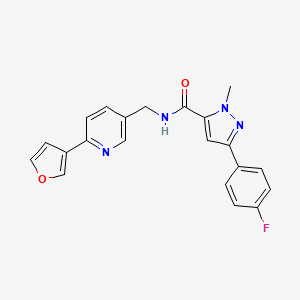

“N-(4-methoxyphenyl)imidazolidin-2-imine” is a chemical compound with the molecular formula C10H13N3O . It has a molecular weight of 191.23 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a imidazolidin-2-imine ring attached to a 4-methoxyphenyl group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, imines are known to undergo a variety of reactions. For instance, they can be reduced to amines, hydrolyzed to aldehydes or ketones, and can participate in condensation reactions .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用

Stereoselectivity in Bioactive Oligopeptides Synthesis

Imidazolidin-4-ones, like N-(4-methoxyphenyl)imidazolidin-2-imine, are used in bioactive oligopeptides as proline surrogates or for protecting the N-terminal amino acid from hydrolysis. A study demonstrated stereoselectivity in imidazolidin-4-one formation involving primaquine alpha-aminoamides and substituted benzaldehydes, highlighting the role of intramolecular hydrogen bonds in this process (Ferraz et al., 2007).

Antibacterial and Antifungal Activities

New imidazolidine derivatives have shown significant antibacterial and antifungal activities. Derivatives like 5-imino-4-thioxo-2-imidazolidinone showed notable antimicrobial activity, emphasizing the therapeutic potential of these compounds (Ammar et al., 2016).

Corrosion Inhibition

Imidazole derivatives, including 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole, serve as corrosion inhibitors for metals in corrosive environments. Studies show high inhibition efficiency and strong adsorption, following the Langmuir adsorption isotherm (Singh et al., 2017).

DNA Binding and Anti-Cancer Potential

Imidazolidine derivatives exhibit DNA binding affinity, making them candidates for anti-cancer drugs. UV-Vis spectroscopy and cyclic voltammetry studies on imidazolidines show significant binding strength with DNA, comparable to clinically used anticancer drugs (Shah et al., 2013).

Anti-Inflammatory Agents

Imidazolidine derivatives have been explored as anti-inflammatory agents. Compounds with the imidazolidine heterocyclic ring showed promising anti-inflammatory and analgesic actions in animal models, indicating potential for therapeutic applications (Husain et al., 2015).

Pharmacokinetics and Solubility Optimization

Imidazole rings in compounds like 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole improve pharmacokinetic characteristics, optimizing solubility and bioavailability for medicinal applications (Ramanathan, 2017).

Hypoglycemic Activity

Imidazopyridine thiazolidine-2,4-diones, analogues of imidazolidin-2,4-dione derivatives, have been studied for hypoglycemic activity, showing potential for diabetes treatment (Oguchi et al., 2000).

Carbonic Anhydrase Inhibition

Arenesulfonyl-2-imidazolidinones demonstrate inhibitory effects on carbonic anhydrase enzymes, indicating potential for therapeutic applications in conditions like glaucoma and edema (Abdel-Aziz et al., 2015).

将来の方向性

While specific future directions for “N-(4-methoxyphenyl)imidazolidin-2-imine” are not available, research into imines and their derivatives continues to be a vibrant field. They are being studied for their potential applications in various areas, including the development of new pharmaceuticals and materials .

特性

IUPAC Name |

N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-14-9-4-2-8(3-5-9)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGHVGWHOPGTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2674472.png)

![N-(3-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2674473.png)

![5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2674475.png)

![9-ethyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674483.png)

![N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674485.png)

![(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2674487.png)

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2674490.png)